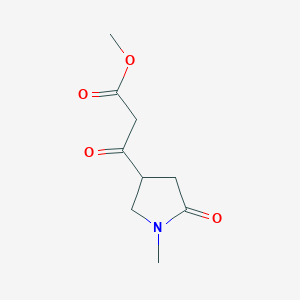
Methyl 3-(1-methyl-5-oxopyrrolidin-3-yl)-3-oxopropanoate
Descripción general
Descripción
“Methyl 3-(1-methyl-5-oxopyrrolidin-3-yl)-3-oxopropanoate” is a complex organic compound. It contains a pyrrolidinone ring, which is a common structure in many pharmaceuticals and natural products . The compound also has ester and ketone functional groups, which could make it reactive and potentially useful in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, includes a pyrrolidinone ring, a methyl group attached to the nitrogen in the ring, and a 3-oxopropanoate group attached to the 3-position of the ring .Chemical Reactions Analysis
The reactivity of this compound would likely be dominated by the ester and ketone functional groups, which are common sites of nucleophilic attack. The pyrrolidinone ring could also participate in reactions, particularly at the nitrogen .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the ester and ketone groups could make it polar and potentially soluble in polar solvents . The pyrrolidinone ring could contribute to its stability .Aplicaciones Científicas De Investigación
HIV-1 Integrase Inhibitors
- Scientific Field : Medicinal Chemistry, Virology
- Application Summary : This compound has been used in the synthesis of inhibitors for HIV-1 integrase, an enzyme that catalyzes the insertion of viral DNA into the host cell’s genome .
- Methods of Application : The preparation of these compounds was enabled by a three-step, two-pot reaction sequence from a common butenolide intermediate .
- Results or Outcomes : These analogs exhibit excellent activity against viral replication in a cell-based assay .
Antimicrobial Study
- Scientific Field : Microbiology
- Application Summary : Research has focused on producing derivatives of similar compounds for their potential antimicrobial properties .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The outcomes of this research were not specified in the source .
Synthesis of Urea Derivatives
- Scientific Field : Organic Chemistry
- Application Summary : The compound “(1-methyl-5-oxopyrrolidin-3-yl)urea” is used in the synthesis of various urea derivatives .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The outcomes of this research were not specified in the source .
Production of Carbamate Derivatives
- Scientific Field : Organic Chemistry
- Application Summary : “Benzyl N- (1-methyl-5-oxopyrrolidin-3-yl)carbamate” is a compound used in the production of various carbamate derivatives .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The outcomes of this research were not specified in the source .
Synthesis of Urea Derivatives
- Scientific Field : Organic Chemistry
- Application Summary : The compound “(1-methyl-5-oxopyrrolidin-3-yl)urea” is used in the synthesis of various urea derivatives .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The outcomes of this research were not specified in the source .
Production of Carbamate Derivatives
- Scientific Field : Organic Chemistry
- Application Summary : “Benzyl N- (1-methyl-5-oxopyrrolidin-3-yl)carbamate” is a compound used in the production of various carbamate derivatives .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The outcomes of this research were not specified in the source .
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 3-(1-methyl-5-oxopyrrolidin-3-yl)-3-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO4/c1-10-5-6(3-8(10)12)7(11)4-9(13)14-2/h6H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDMJPUZMQZBNIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1=O)C(=O)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(1-methyl-5-oxopyrrolidin-3-yl)-3-oxopropanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



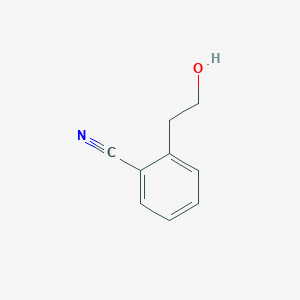
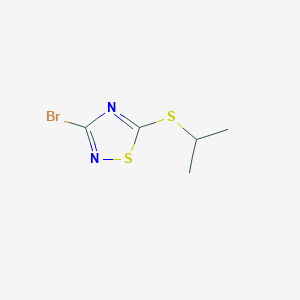
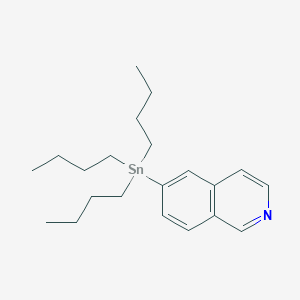
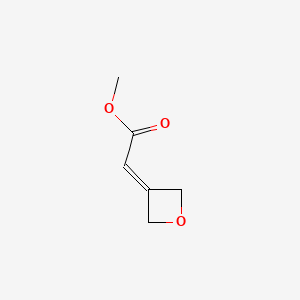
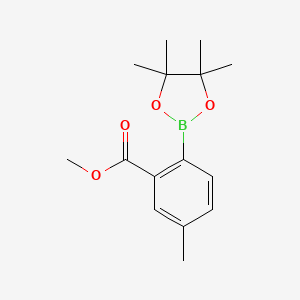
![Ethyl 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B1394176.png)
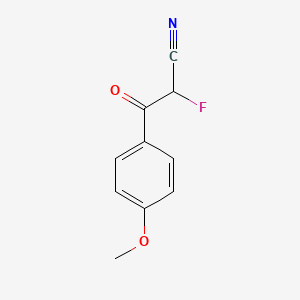
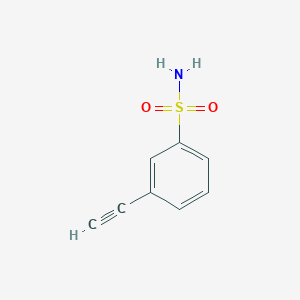
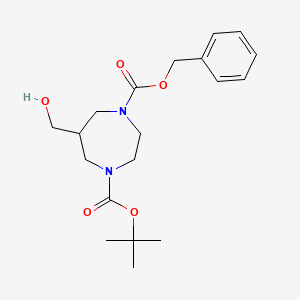

![4-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1394184.png)
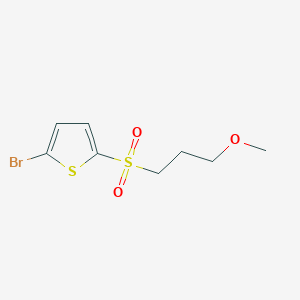
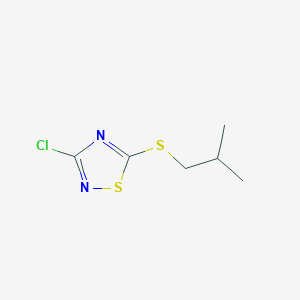
![Ethyl 7-chloroimidazo[1,2-c]pyrimidine-2-carboxylate](/img/structure/B1394188.png)